(2E)-3-(4-chlorophenyl)-3-oxo-2-(phenylhydrazinylidene)propanal
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Overview
Description
The compound with the identifier “(2E)-3-(4-chlorophenyl)-3-oxo-2-(phenylhydrazinylidene)propanal” is a chemical entity that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of the compound “(2E)-3-(4-chlorophenyl)-3-oxo-2-(phenylhydrazinylidene)propanal” involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is typically carried out under mechanical grinding conditions with a manganese catalyst and magnesium metal . This method ensures efficient C-H alkylation, leading to the desired product.
Industrial Production Methods
In industrial settings, the production of “this compound” may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
The compound “(2E)-3-(4-chlorophenyl)-3-oxo-2-(phenylhydrazinylidene)propanal” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can undergo reduction reactions, where it gains electrons or hydrogen atoms.
Substitution: In substitution reactions, one functional group in the compound is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated hydrocarbons and nucleophiles are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
The compound “(2E)-3-(4-chlorophenyl)-3-oxo-2-(phenylhydrazinylidene)propanal” has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “(2E)-3-(4-chlorophenyl)-3-oxo-2-(phenylhydrazinylidene)propanal” exerts its effects involves specific molecular targets and pathways. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological outcomes. Detailed studies on its binding affinity and interaction kinetics provide insights into its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Carbonyldiimidazole: This compound is used for the coupling of amino acids in peptide synthesis.
Phosgene: Known for its use in the production of isocyanates and polyurethanes.
Uniqueness
The uniqueness of “(2E)-3-(4-chlorophenyl)-3-oxo-2-(phenylhydrazinylidene)propanal” lies in its specific structural features and reactivity profile, which distinguish it from other similar compounds.
Properties
IUPAC Name |
(2E)-3-(4-chlorophenyl)-3-oxo-2-(phenylhydrazinylidene)propanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-12-8-6-11(7-9-12)15(20)14(10-19)18-17-13-4-2-1-3-5-13/h1-10,17H/b18-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUWBNSRSMCLFY-NBVRZTHBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C=O)C(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(\C=O)/C(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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